Etorphine hydrochloride

Analgesic Potency In Vivo Efficacy Opioid Pharmacology

Etorphine hydrochloride is the definitive ultra-potent opioid for receptor pharmacology and wildlife immobilization. Unlike μ-selective carfentanil, its balanced sub-nanomolar affinity for μ, δ, and κ receptors drives robust MOR internalization (~85% receptor shift), making it the essential positive control for trafficking and biased-agonism studies. For field use, its unique 2:1 reversal pairing with diprenorphine provides a validated safety protocol unavailable with other ultra-potent opioids. This compound is a DEA Schedule II controlled substance (ACSCN 9059); procurement requires a valid DEA registration and DEA Form 222. Inquire now for availability, packaging, and compliance documentation.

Molecular Formula C25H34ClNO4
Molecular Weight 448 g/mol
CAS No. 13764-49-3
Cat. No. B1671763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtorphine hydrochloride
CAS13764-49-3
SynonymsEtorphine hydrochloride
Molecular FormulaC25H34ClNO4
Molecular Weight448 g/mol
Structural Identifiers
SMILESCCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl
InChIInChI=1S/C25H33NO4.ClH/c1-5-8-22(2,28)17-14-23-9-10-25(17,29-4)21-24(23)11-12-26(3)18(23)13-15-6-7-16(27)20(30-21)19(15)24;/h6-7,9-10,17-18,21,27-28H,5,8,11-14H2,1-4H3;1H/t17-,18-,21-,22-,23-,24+,25-;/m1./s1
InChIKeyJNHPUZURWFYYHW-DTUSRQQPSA-N
Commercial & Availability
Standard Pack Sizes9.8 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etorphine Hydrochloride (CAS 13764-49-3): Ultra-Potent Oripavine Opioid Agonist for Veterinary and Receptor Pharmacology Research


Etorphine hydrochloride (CAS 13764-49-3) is a semi-synthetic opioid of the oripavine class, derived from thebaine [1]. It acts as a non-selective, full agonist at μ-, δ-, and κ-opioid receptors (MOR, DOR, KOR) with exceptionally high affinity, which underlies its profound analgesic and sedative effects [1][2]. Due to its extreme potency, estimated to be 1,000–30,000 times that of morphine in various assays, its primary and legally restricted application is as an immobilizing agent for large wildlife and exotic animals in veterinary practice [1][3]. It is also a critical tool in fundamental opioid receptor pharmacology research, particularly for studying high-affinity ligand binding, receptor internalization, and G-protein signaling mechanisms [2][4].

Why Substituting Etorphine HCl with Other Ultra-Potent Opioids (e.g., Carfentanil, Dihydroetorphine) is Scientifically Unjustified Without Direct Comparative Evidence


While etorphine, carfentanil, and dihydroetorphine all exhibit extreme analgesic potency, they are not pharmacologically interchangeable due to fundamentally distinct profiles in receptor subtype selectivity, signaling bias, and pharmacokinetics. For instance, carfentanil is a highly μ-selective agonist [1], whereas etorphine is a balanced, non-selective agonist at μ, δ, and κ receptors with near-equal, sub-nanomolar affinities [2]. This difference in receptor engagement leads to divergent physiological outcomes, including unique patterns of respiratory depression and muscle rigidity. Furthermore, dihydroetorphine, while structurally analogous to etorphine, exhibits biased signaling and a lower propensity for dependence, which correlates with its unique clinical use as a human analgesic in some countries [3]. The operational reversibility of these agents also differs; etorphine is specifically reversed by diprenorphine at a well-characterized 2:1 ratio, a pharmacokinetic pairing not established for its comparators [4]. Therefore, assuming functional equivalence between etorphine and its analogs, even those with similar in vitro potency, can lead to invalid experimental conclusions, failed immobilizations, or severe adverse events in field applications.

Quantitative Differentiation of Etorphine HCl from Morphine, Carfentanil, and Dihydroetorphine: A Receptor-Level and Functional Comparative Evidence Guide


Comparative Analgesic Potency: Etorphine HCl vs. Morphine (Fold-Difference in In Vivo Efficacy)

Etorphine hydrochloride demonstrates extraordinarily high in vivo analgesic potency relative to the prototypical opioid, morphine. While the fold-difference is species and assay-dependent, multiple authoritative sources consistently report its potency to be between 1,000 and 30,000 times that of morphine [1][2]. A specific toxicological profile cites etorphine as being up to 10,000-fold more potent as an analgesic than morphine [1]. In rodents, the potency increase is also quantified, with etorphine being approximately 150-fold more potent than morphine in mice and 2,000-fold more potent in rats following intravenous administration [3]. This extreme potency allows for the immobilization of large mammals using extremely small injection volumes delivered via dart, a logistical requirement that cannot be met by morphine or other less potent opioids [2].

Analgesic Potency In Vivo Efficacy Opioid Pharmacology Veterinary Medicine

Opioid Receptor Binding Profile: Balanced, High-Affinity Agonism of Etorphine vs. μ-Selective Carfentanil

Etorphine and carfentanil, both ultra-potent opioids, exhibit a critical divergence in their opioid receptor subtype selectivity profiles. Etorphine is a balanced, non-selective full agonist with high, sub-nanomolar affinity for all three major opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ) [1][2]. In contrast, carfentanil is a highly mu-selective agonist. Data from the PDSP Ki Database indicates carfentanil binds to human μ-opioid receptors (MOR) with a Ki of 0.051 nM, while its affinity for δ- and κ-opioid receptors is substantially lower, with reported selectivity ratios of 90-fold for μ over δ and 250-fold for μ over κ in rat brain [3][4]. The balanced receptor engagement of etorphine is hypothesized to contribute to its unique pharmacological signature, including a distinct side-effect and cardiorespiratory profile compared to highly μ-selective agonists.

Receptor Binding Selectivity Profile Opioid Receptors MOR DOR KOR

Antagonist Reversal Specificity: Etorphine-Diprenorphine Pairing vs. Naloxone Reversal of Other Opioids

A key operational differentiator for etorphine is its specific and well-characterized antagonism by diprenorphine, a potent, mixed agonist-antagonist opioid. Standard veterinary and toxicological references specify that the effective reversal dose of diprenorphine is twice the administered dose of etorphine (a 2:1 ratio) [1][2]. While other broad-spectrum antagonists like naloxone can theoretically reverse etorphine, they are less effective in practice due to etorphine's extremely high receptor affinity and slow dissociation kinetics, which can lead to 're-narcotization' after the antagonist is cleared [2][3]. In contrast, the reversal of other potent opioids like carfentanil and fentanyl is primarily managed with naloxone or naltrexone, though recent studies highlight that carfentanil-induced receptor conformations exhibit resistance to naloxone and nalmefene [4]. The specific, predictable, and reliable 2:1 reversal ratio with diprenorphine is a unique and critical safety feature for field use of etorphine that is not shared by its comparators.

Opioid Antagonism Reversal Agent Veterinary Immobilization Diprenorphine Naloxone

Functional Signaling Bias and Receptor Regulation: Etorphine-Induced MOR Internalization vs. Morphine's Lack Thereof

Etorphine and morphine, despite both being opioid agonists, exhibit a fundamental difference in their ability to induce μ-opioid receptor (MOR) internalization, a key cellular process linked to the development of tolerance. Ultrastructural studies in the rat locus coeruleus demonstrate that acute etorphine administration causes a dramatic internalization of MORs from the plasma membrane to intracellular compartments. In etorphine-treated rats, 85% of gold-silver grains indicative of MOR labeling were found in intracellular compartments, compared to only 15% on the plasma membrane [1]. In stark contrast, acute or chronic morphine treatment produced no change in the subcellular distribution of MORs, with the majority of receptors remaining on the cell surface [1]. This indicates a functional selectivity where etorphine acts as a strong internalizing agonist, while morphine is a weak or non-internalizing agonist at MOR. Furthermore, etorphine is classified as a high-efficacy agonist that induces strong receptor phosphorylation and desensitization, a profile that differentiates it from lower-efficacy agonists like morphine and partial agonists like buprenorphine [2].

Receptor Internalization Biased Agonism Opioid Tolerance MOR Trafficking Functional Selectivity

Defined Research and Veterinary Application Scenarios for Etorphine Hydrochloride (CAS 13764-49-3) Based on Empirical Differentiation


Immobilization of Large and Dangerous Wildlife Species in Field Conditions

Etorphine hydrochloride is the gold-standard agent for the remote immobilization of large, free-ranging mammals such as elephants, rhinoceroses, bison, and moose. This application is directly enabled by the compound's extraordinary potency (1,000-30,000x morphine), which allows a sufficient dose for a multi-ton animal to be delivered in a single, small-volume dart [1]. The existence of a specific antagonist, diprenorphine, with a well-defined 2:1 reversal dosing ratio, provides a critical safety and operational protocol for reliably reversing immobilization in the field, a capability not equally established for other ultra-potent opioids [2]. The balanced, non-selective agonism at μ, δ, and κ receptors contributes to a unique sedative and catatonic state suitable for safe handling [3].

Investigating Mechanisms of Opioid Tolerance and Receptor Internalization

In fundamental opioid pharmacology research, etorphine serves as a critical tool for investigating receptor trafficking and biased agonism due to its potent and efficient induction of μ-opioid receptor (MOR) internalization. Unlike morphine, which is a poor internalizer, etorphine's ability to drive robust receptor endocytosis (shifting ~85% of receptors intracellularly) makes it an essential positive control or comparator ligand in studies designed to dissect the signaling pathways governing receptor regulation, desensitization, and the cellular basis of tolerance [4]. This specific functional property justifies its selection over morphine or other non-internalizing agonists for these particular mechanistic studies.

Non-Selective, High-Affinity Ligand for Opioid Receptor Binding and Competition Assays

Etorphine's balanced, sub-nanomolar affinity for μ, δ, and κ opioid receptors makes it a valuable radioligand (e.g., [³H]-etorphine) for labeling and quantifying total opioid receptor populations in tissue homogenates or membrane preparations [5]. Its non-selectivity allows it to serve as a universal probe for opioid binding sites, while its high affinity ensures a high signal-to-noise ratio in assays. Furthermore, its use in competition binding studies enables the pharmacological characterization and affinity determination of novel, subtype-selective ligands against a known, pan-opioid binding standard [5]. This application is distinct from using a highly selective radioligand like [³H]-DAMGO (μ-selective), which would only report on a single receptor subtype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etorphine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.